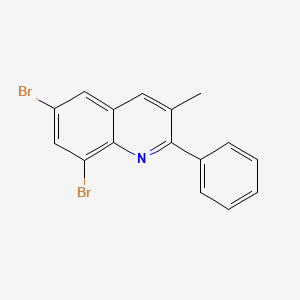

6,8-Dibromo-3-methyl-2-phenylquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

6,8-dibromo-3-methyl-2-phenylquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Br2N/c1-10-7-12-8-13(17)9-14(18)16(12)19-15(10)11-5-3-2-4-6-11/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEFSSKXBZHGUIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC(=CC(=C2N=C1C3=CC=CC=C3)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Br2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Pathways of 6,8 Dibromo 3 Methyl 2 Phenylquinoline

Halogen-Based Transformations

The carbon-bromine bonds at the 6- and 8-positions of the quinoline (B57606) ring are the primary sites for initial derivatization. These halogens can be transformed through several powerful synthetic methodologies, including nucleophilic aromatic substitution and metal-halogen exchange reactions.

Nucleophilic Aromatic Substitution (SNAr) on Dibromoquinoline Scaffolds

While aryl halides are generally unreactive towards nucleophiles, nucleophilic aromatic substitution (SNAr) can occur under specific conditions, particularly when the aromatic ring is activated by electron-wasting groups. In the context of 6,8-Dibromo-3-methyl-2-phenylquinoline, the electron-withdrawing nature of the quinoline nitrogen atom enhances the electrophilicity of the carbocyclic ring, making it more susceptible to nucleophilic attack compared to a simple bromobenzene.

The substitution of bromine atoms on the quinoline scaffold can be achieved with a variety of nucleophiles. For instance, studies on related bromoquinolines have demonstrated successful substitution reactions. researchgate.net The conversion of 6,8-dibromoquinoline (B11842131) to methoxy (B1213986) and hydroxy derivatives has been reported, indicating the feasibility of such transformations. researchgate.net These reactions typically require elevated temperatures and often the use of a base to facilitate the departure of the bromide ion.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on Bromoquinoline Scaffolds

| Nucleophile | Reagents and Conditions | Expected Product at C-6 or C-8 |

| Methoxide (CH₃O⁻) | NaOCH₃, CH₃OH, heat | 6- or 8-Methoxy-substituted quinoline |

| Hydroxide (OH⁻) | NaOH or KOH, H₂O/dioxane, heat | 6- or 8-Hydroxy-substituted quinoline |

| Cyanide (CN⁻) | CuCN, DMF or NMP, heat | 6- or 8-Cyano-substituted quinoline |

| Amines (R₂NH) | R₂NH, Pd-catalysis (Buchwald-Hartwig) or heat | 6- or 8-Amino-substituted quinoline |

It is important to note that regioselectivity between the C-6 and C-8 positions can be influenced by steric and electronic factors, as well as the specific reaction conditions employed.

Lithium-Halogen Exchange Reactions for Further Functionalization

Lithium-halogen exchange is a powerful and rapid method for converting aryl bromides into highly reactive organolithium species. nih.govresearchgate.net These intermediates can then be quenched with a wide array of electrophiles to introduce new functional groups. This process is typically carried out at low temperatures (e.g., -78 °C) using an organolithium reagent such as n-butyllithium or tert-butyllithium (B1211817) to prevent side reactions. nih.gov

For this compound, a selective monolithium-halogen exchange is anticipated to be the initial step, followed by a second exchange at the remaining bromine atom if excess organolithium reagent is used. The relative reactivity of the C-6 and C-8 positions towards lithium-halogen exchange would depend on factors such as steric hindrance and the potential for chelation with the quinoline nitrogen. Studies on 2,4-dihaloquinolines have shown that lithium-halogen exchange can proceed regioselectively. researchgate.net

Once the lithiated quinoline species is formed, it can react with various electrophiles to yield a diverse range of substituted products.

Table 2: Potential Functionalization via Lithium-Halogen Exchange

| Electrophile | Reagent | Resulting Functional Group |

| Carbon dioxide | CO₂ | Carboxylic acid (-COOH) |

| Aldehydes/Ketones | RCHO / R₂CO | Secondary/Tertiary alcohol (-CH(OH)R / -C(OH)R₂) |

| Alkyl halides | R'-X | Alkyl group (-R') |

| Borates | B(OR)₃ | Boronic acid/ester (-B(OH)₂ / -B(OR)₂) |

| Disulfides | RSSR | Thioether (-SR) |

Further Functionalization of the Quinoline Ring System

Beyond transformations at the halogenated positions, the quinoline ring itself can undergo further functionalization, most notably through electrophilic aromatic substitution.

Electrophilic Aromatic Substitution (e.g., Nitration) on Dibromoquinolines

Electrophilic aromatic substitution on the quinoline ring system is a well-established process. The reaction generally occurs on the electron-rich carbocyclic (benzene) ring rather than the electron-deficient heterocyclic (pyridine) ring. In the case of this compound, the existing substituents will direct the incoming electrophile. The bromine atoms are deactivating but ortho-, para-directing, while the alkyl and phenyl groups are activating.

For nitration, a common electrophilic aromatic substitution reaction, a mixture of nitric acid and sulfuric acid is typically used to generate the nitronium ion (NO₂⁺). masterorganicchemistry.comdocbrown.infolibretexts.org The substitution is expected to occur at the C-5 or C-7 positions of the quinoline ring, as these are the available positions on the benzene (B151609) ring and are influenced by the directing effects of the existing groups. The precise regioselectivity would be determined by the interplay of the electronic and steric effects of the substituents at positions 2, 3, 6, and 8.

Introduction of Diverse Substituents (e.g., Methoxy, Cyano, Alkyl)

As previously discussed in sections 3.1.1 and 3.1.2, the introduction of methoxy and cyano groups is readily achievable through nucleophilic substitution of the bromine atoms, potentially with the aid of a copper catalyst for the cyanation reaction. researchgate.net Alkyl groups can be introduced via the reaction of the lithiated quinoline intermediate with alkyl halides.

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, offer a powerful method for introducing alkyl and aryl substituents. The boronic acid or ester formed from the lithium-halogen exchange intermediate can be coupled with various organic halides in the presence of a palladium catalyst. This approach provides a versatile route to a wide range of C-C bond formations.

Rearrangement Reactions and Isomerization Pathways

While less common than substitution and functionalization reactions, rearrangement and isomerization pathways for polysubstituted quinolines can occur under certain conditions, such as high temperatures or in the presence of strong acids or bases. These reactions are highly substrate-dependent and are not as readily predictable as the aforementioned transformations. For a complex molecule like this compound, specific rearrangement reactions would likely require dedicated investigation. No specific rearrangement or isomerization pathways for this particular compound are prominently documented in the reviewed literature.

Spectroscopic Characterization Methodologies and Advanced Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, 2D NMR)

No specific ¹H, ¹³C, or 2D NMR spectroscopic data for 6,8-Dibromo-3-methyl-2-phenylquinoline has been found in surveyed scientific literature. For comparison, the structural isomer 6,8-dibromo-3-methyl-4-phenylquinoline has been characterized, and its ¹H NMR spectrum in CDCl₃ shows signals at δ = 8.95 (s, 1H), 8.07 (s, 1H), 7.55–7.51 (m, 4H), 7.23–7.21 (m, 2H), and 2.27 (s, 3H) ppm. Its ¹³C NMR spectrum exhibits signals at δ = 153.6, 146.1, 142.8, 135.8, 134.7, 130.3, 129.7, 129.1, 128.9, 128.5, 128.1, 126.0, 119.9, and 17.7 ppm. rsc.org This illustrates the type of data expected, but the chemical shifts for this compound would differ due to the different placement of the phenyl group.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Specific experimental IR spectra for this compound are not available. The analysis of related compounds, such as 6,8-dibromo-2-phenylquinolin-4(1H)-one, reveals characteristic vibrational bands, but these are influenced by the presence of a carbonyl group, which is absent in the target molecule. mdpi.com For the isomeric 6,8-dibromo-3-methyl-4-phenylquinoline, reported IR (neat) peaks include absorptions at 3073 (aromatic C-H stretch), 2972 (aliphatic C-H stretch), 1582, 1470, 1440 (C=C and C=N stretching), and 866, 832, 704 cm⁻¹ (C-H bending and C-Br stretching). rsc.org

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

There is no published HRMS data specifically for this compound. This technique would be crucial for confirming its molecular formula, C₁₆H₁₁Br₂N. For the related compound 6,8-dibromo-3-methyl-4-phenylquinoline, HRMS (ESI) analysis calculated a mass of 375.9331 for [M+H]⁺, with an observed mass of 375.9330, confirming its elemental composition. rsc.org A similar analysis for this compound would be expected to yield a result consistent with its distinct molecular structure.

X-ray Diffraction Analysis for Solid-State Molecular Architecture and Conformation

An X-ray crystal structure for this compound has not been reported. X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystal. Studies on similar molecules, like 3,6,8-tribromoquinoline and 6,8-dibromo-2-(4-fluorophenyl)-2,3-dihydroquinolin-4(1H)-one, have successfully used this technique to detail bond lengths, angles, and intermolecular interactions such as π–π stacking. researchgate.netnih.gov Such an analysis for the target compound would provide invaluable insight into its molecular geometry and packing in the crystalline state.

Advanced Spectroscopic Techniques for Electronic and Vibrational Properties

No data from advanced spectroscopic techniques such as UV-Vis, fluorescence, or Raman spectroscopy for this compound could be located. These methods are used to probe the electronic transitions and vibrational modes of molecules. Research on other substituted quinolines indicates that they often possess interesting photophysical properties, but without experimental data, the specific absorption, emission, and scattering characteristics of this compound remain unknown.

Theoretical and Computational Investigations of 6,8 Dibromo 3 Methyl 2 Phenylquinoline

Solvent Effects on Electronic Transitions and StabilityInformation regarding the influence of different solvents on the electronic transitions and overall stability of 6,8-Dibromo-3-methyl-2-phenylquinoline, typically studied using methods like Time-Dependent DFT (TD-DFT), could not be found.

Without access to a dedicated computational chemistry study on this specific molecule, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and data-rich content.

Advanced Applications and Mechanistic Studies in Interdisciplinary Research

Photophysical Properties and Optoelectronic Material Science

The photophysical behavior of 6,8-Dibromo-3-methyl-2-phenylquinoline is governed by the interplay of its constituent aromatic systems—the quinoline (B57606) core and the phenyl substituent—and the heavy bromine atoms. These features give rise to distinct absorption and emission properties, making it a valuable component in the design of novel optoelectronic materials.

Absorption and Emission Characteristics (UV-Vis, Fluorescence, Quantum Yields)

Substituted 2-phenylquinolines typically exhibit strong absorption in the ultraviolet (UV) region of the electromagnetic spectrum, with absorption maxima (λmax) often observed between 300 and 400 nm. These absorptions are primarily attributed to π-π* electronic transitions within the conjugated aromatic system. The presence of bromine atoms at the 6 and 8 positions can induce a bathochromic (red) shift in the absorption spectrum due to their ability to extend the conjugation through their lone pair electrons and influence the molecular orbitals.

The fluorescence of 2-phenylquinoline (B181262) derivatives is a key feature for their application in optoelectronics. Upon excitation, these molecules can relax to the ground state by emitting photons, typically in the blue or green region of the visible spectrum. The fluorescence quantum yield (ΦF), a measure of the efficiency of this emission process, is highly sensitive to the molecular structure and the surrounding environment. Halogenation can have a pronounced effect on the quantum yield. While heavy atoms like bromine can enhance intersystem crossing to the triplet state, potentially decreasing fluorescence, the rigid quinoline scaffold can help to minimize non-radiative decay pathways, thus preserving fluorescence.

Table 1: Representative Photophysical Data for Substituted 2-Phenylquinoline Derivatives

| Compound | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (ΦF) | Solvent |

| 2-Phenylquinoline | 318 | 365 | 0.08 | Ethanol |

| 6-Bromo-2-phenylquinoline | 325 | 372 | 0.06 | Cyclohexane |

| 2-(4-Methoxyphenyl)quinoline | 335 | 405 | 0.25 | Methanol (B129727) |

Design Principles for Donor-π-Acceptor Systems Incorporating Dibromoquinoline Scaffolds

Donor-π-Acceptor (D-π-A) systems are a class of chromophores designed to facilitate intramolecular charge transfer (ICT) upon photoexcitation. This property is highly desirable for applications in nonlinear optics, photovoltaics, and as fluorescent sensors. The design of such systems involves the covalent linking of an electron-donating group (D) to an electron-accepting group (A) through a π-conjugated bridge.

The this compound scaffold can serve as an excellent electron-accepting or π-bridging unit in D-π-A architectures. The electron-withdrawing nature of the quinoline nitrogen and the bromine atoms enhances its acceptor character. By attaching a suitable electron-donating group, such as an amino or alkoxy group, to the phenyl ring or another position on the quinoline core, a potent D-π-A molecule can be constructed. The phenyl group at the 2-position provides a convenient site for modification and can act as part of the π-bridge, facilitating electronic communication between the donor and the quinoline acceptor. The bromine atoms can be further functionalized through cross-coupling reactions to introduce additional donor or acceptor moieties, allowing for fine-tuning of the photophysical properties.

Potential in Organic Light-Emitting Diodes (OLEDs) and Fluorescent Probes

The promising photoluminescent properties of quinoline derivatives make them attractive candidates for use in organic light-emitting diodes (OLEDs). Quinoline-based materials can function as emitters, hosts, or electron-transporting layers in OLED devices. The high thermal and morphological stability of the quinoline ring is advantageous for device longevity. The emission color of OLEDs based on 2-phenylquinoline derivatives can be tuned by modifying the substituents on both the quinoline and phenyl rings. The introduction of bromine atoms in this compound could potentially lead to phosphorescent emission at room temperature, a desirable property for achieving high-efficiency OLEDs, although this would compete with fluorescence.

Furthermore, the sensitivity of the fluorescence of quinoline derivatives to their local environment makes them excellent candidates for the development of fluorescent probes. crimsonpublishers.com These probes can be designed to detect a variety of analytes, including metal ions, anions, and biologically relevant molecules. crimsonpublishers.com The quinoline nitrogen and the potential for functionalization at the bromine positions of this compound offer strategic points for incorporating specific recognition units, leading to a change in fluorescence upon binding to a target analyte. crimsonpublishers.com

Catalytic Applications and Ligand Design

The utility of quinoline derivatives extends beyond materials science into the realm of catalysis, where they can act as versatile ligands for transition metals. The electronic and steric properties of the quinoline scaffold can be systematically modified to influence the outcome of catalytic reactions.

Quinoline Derivatives as Ligands in Transition Metal Catalysis

The nitrogen atom in the quinoline ring possesses a lone pair of electrons that can coordinate to a transition metal center, forming a stable metal complex. This coordination is fundamental to their application as ligands in a wide array of catalytic transformations, including cross-coupling reactions, hydrogenations, and C-H functionalization reactions. The 2-phenylquinoline framework, in particular, can act as a bidentate ligand if the phenyl group is appropriately substituted with another coordinating atom, or it can serve as a monodentate ligand through the quinoline nitrogen. The steric bulk provided by the phenyl and methyl groups in this compound can create a specific coordination environment around the metal center, influencing the selectivity of the catalytic reaction.

Role of Halogenation in Modulating Catalytic Activity and Selectivity

The presence of halogen atoms on a ligand can significantly impact the performance of a transition metal catalyst. In the case of this compound, the two bromine atoms exert a strong electronic effect. As electronegative atoms, they withdraw electron density from the quinoline ring system. This electronic perturbation alters the electron-donating ability of the quinoline nitrogen to the metal center. A less electron-donating ligand can make the metal center more electrophilic, which can enhance its reactivity in certain catalytic steps, such as oxidative addition.

Conversely, the steric bulk of the bromine atoms at the 6 and 8 positions can influence the coordination geometry and the accessibility of the catalytic site. This steric hindrance can play a crucial role in controlling the regioselectivity and stereoselectivity of a reaction. For instance, in cross-coupling reactions, the steric profile of the ligand can dictate which substrates can effectively bind to the catalyst, leading to selective product formation. The ability to tune both electronic and steric properties through halogenation makes compounds like this compound valuable platforms for the rational design of highly selective and active catalysts.

Mechanistic Studies of Biological Activities (Focus on Molecular Interactions and Pathways)

While direct mechanistic studies on this compound are limited in publicly accessible literature, a comprehensive understanding of its potential biological activities can be extrapolated from research on structurally related quinoline and 2-phenylquinoline derivatives. The quinoline scaffold is recognized as a "privileged" structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological effects, including anticancer, antimicrobial, and enzyme-inhibitory activities. nih.govarabjchem.org The biological action of these derivatives is highly dependent on the substitution patterns on the quinoline and phenyl rings. Therefore, this section will explore the molecular interactions and pathways elucidated for analogous compounds, providing a framework for the potential mechanisms of this compound.

Structure-Activity Relationship (SAR) Studies for Biological Targets

Structure-activity relationship (SAR) studies on 2-phenylquinoline derivatives have revealed that minor structural modifications can significantly impact biological potency and selectivity. The nature and position of substituents on both the quinoline and the 2-phenyl rings are critical determinants of activity.

For instance, in the context of anticancer activity, C-6 substituted 2-phenylquinolines have demonstrated notable cytotoxic effects against prostate (PC3) and cervical (HeLa) cancer cell lines. rsc.org The lipophilicity of the molecule is a key factor; aromatic quinolines with greater octanol/water partition coefficients (cLogP) tend to exhibit better cytotoxic effects against these cell lines. rsc.org SAR analyses of quinoline-based chalcones and 4,5-dihydropyrazoles identified that substitutions on the phenyl ring with groups like fluorine and nitro were favorable for anticancer activity. nih.gov Furthermore, studies on a series of 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline derivatives showed that the nature of the linker and the substitution on the quinoline core influenced antiproliferative activity, with a 6-phenyl-substituted quinoline proving to be the most active in the series against a panel of cancer cell lines. mdpi.com

In the realm of antiviral research, the 2-phenylquinoline scaffold has been identified as a promising structural base for inhibitors of SARS-CoV-2. acs.org SAR studies highlighted that a p-propoxyphenyl moiety at the C-2 position, methoxy (B1213986) groups on the quinoline nucleus, and an O-alkyl basic side chain at the C-4 position were key features for tuning antiviral activity and reducing cytotoxicity. acs.org These findings underscore the modular nature of the 2-phenylquinoline core, where specific substitutions can be tailored to optimize interactions with various biological targets.

| Compound Series | Key Structural Features | Biological Target/Activity | SAR Findings | Reference |

|---|---|---|---|---|

| C-6 Substituted 2-Phenylquinolines | Substitution at C-6 of the quinoline ring | Anticancer (PC3 & HeLa cells) | Increased lipophilicity correlates with higher cytotoxicity. | rsc.org |

| 2-Phenylquinoline Derivatives | Substitutions on the 2-phenyl ring | Anticancer | Fluorine and nitro groups on the phenyl ring enhance activity. | nih.gov |

| 2,4-Disubstituted Phenylquinolines | (3-dimethylaminopropyl)aminomethylphenyl groups at C-2 and C-4; phenyl at C-6 | Anticancer (HeLa, MCF-7, etc.) | 6-phenyl substitution and a shorter aminopropyl linker (n=1) lead to the most potent compounds. | mdpi.com |

| Substituted 2-Phenylquinolines | p-propoxyphenyl at C-2; methoxy groups on quinoline; basic side chain at C-4 | Antiviral (SARS-CoV-2) | These specific substitutions are crucial for potent antiviral activity and low cytotoxicity. | acs.org |

Elucidation of Anti-proliferative Mechanisms (e.g., Cell Cycle Arrest, Apoptosis Induction, PARP Cleavage)

The quinoline framework is a cornerstone in the development of antiproliferative agents that function through various mechanisms, including the induction of cell cycle arrest and apoptosis. arabjchem.org Studies on compounds structurally related to this compound have provided detailed insights into these cellular processes.

A notable example is the 2,3-diarylquinoline derivative, 6-fluoro-2,3-bis{4-[2-(piperidin-1-yl)ethoxy]phenyl}quinoline, which was found to induce cell cycle arrest at the G2/M phase in cancer cells. rsc.org This arrest is a critical checkpoint that prevents cells with damaged DNA from proceeding into mitosis. Following this cell cycle disruption, the compound was shown to trigger apoptosis. The molecular mechanism of this apoptotic induction involved an increase in the protein expression of pro-apoptotic factors like Bad and Bax, coupled with a decrease in the anti-apoptotic protein Bcl-2. rsc.org This shift in the Bax/Bcl-2 ratio disrupts mitochondrial membrane potential, leading to the activation of the caspase cascade and subsequent cleavage of poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis. rsc.org

| Compound Class | Cancer Cell Line | Mechanism | Key Molecular Events | Reference |

|---|---|---|---|---|

| 2,3-Diarylquinolines | Hep 3B, H1299, MDA-MB-231 | Cell Cycle Arrest & Apoptosis | Arrest at G2/M phase; increased Bad/Bax expression; decreased Bcl-2; PARP cleavage. | rsc.org |

| 2-Phenylquinoline-4-Carboxylic Acids | K562 (Leukemia) | Cell Cycle Arrest & Apoptosis | Induction of G2/M phase arrest and promotion of apoptosis. | nih.gov |

| Substituted Quinolines (e.g., PQ7) | T47D (Breast Cancer) | Apoptosis via GJIC Enhancement | Up-regulation of active caspase-9; increased Connexin 43 (Cx43) expression. | iiarjournals.org |

| 2-Styrylquinolines | LNCaP & PC3 (Prostate) | Cell Cycle Arrest & Apoptosis | Induction of cell cycle arrest at S phase, leading to late apoptosis. | researchgate.net |

Molecular Basis of Enzyme Inhibition (e.g., Matrix Metalloproteinases, Cholinesterases, COX-2)

The 2-phenylquinoline scaffold has proven to be a versatile template for designing inhibitors against a diverse range of enzymes implicated in various diseases. The specific substitution pattern dictates the target selectivity and inhibitory potency.

Cyclooxygenase-2 (COX-2): Certain 2-(4-phenylquinolin-2-yl)phenol derivatives have been identified as highly potent and selective COX-2 inhibitors. One such compound demonstrated an IC50 value of 0.026 µM, indicating strong inhibitory action against the enzyme responsible for inflammation and pain. researchgate.net

Histone Deacetylases (HDACs): By incorporating a zinc-binding group, 2-phenylquinoline-4-carboxylic acid derivatives have been developed as effective HDAC inhibitors. Some compounds in this class show significant selectivity for the HDAC3 isoform, which is a promising target for cancer therapy. nih.gov

Viral Enzymes: The 2-phenylquinoline core has been successfully utilized to develop inhibitors of viral enzymes. For example, specific derivatives have shown potent activity against the SARS-CoV-2 helicase (nsp13), an essential enzyme for viral replication, with IC50 values in the sub-micromolar range. acs.orgnih.gov

Kinases and DNA-Interacting Enzymes: The broader quinoline class has been shown to inhibit numerous other enzymes. Tyrphostins containing a 2-substituted quinoline moiety were potent inhibitors of the EGF receptor kinase. researchgate.net Other quinoline-based analogs can inhibit a range of DNA-interacting enzymes, including DNA methyltransferases, polymerases, and base excision repair glycosylases, often by intercalating into the DNA substrate. nih.gov Molecular docking studies have also predicted that 2-oxo-3-phenylquinoxaline derivatives, which are structurally analogous, can bind to the active sites of Matrix Metalloproteinases (MMPs) like MMP-2 and MMP-9. nih.gov

| Compound Class | Target Enzyme | Inhibitory Activity (IC50) | Therapeutic Area | Reference |

|---|---|---|---|---|

| 2-(4-Phenylquinolin-2-yl)phenols | COX-2 | 0.026 µM | Anti-inflammatory | researchgate.net |

| 2-Phenylquinoline-4-Carboxylic Acids | HDAC3 (selective) | Potent inhibition (PIR > 60% at 2 µM) | Anticancer | nih.gov |

| Substituted 2-Phenylquinolines | SARS-CoV-2 Helicase (nsp13) | 0.42 µM | Antiviral | acs.org |

| 2-Substituted Quinolines (Tyrphostins) | EGF Receptor Kinase | 1.7 µM | Anticancer | researchgate.net |

| 2-Oxo-3-phenylquinoxalines | MMP-2 / MMP-9 (Predicted) | Potent binding in docking studies | Anticancer | nih.gov |

Interactions with Microbial Targets and Pathways for Antimicrobial Effects

The inclusion of halogen atoms, particularly bromine, on a heterocyclic scaffold is a well-established strategy for enhancing antimicrobial activity. Studies on dibromo-substituted quinazolinones, which are structurally related to the title compound, provide compelling evidence of this effect.

A series of novel 6,8-dibromo-4(3H)quinazolinone derivatives demonstrated significant in vitro antibacterial and antifungal activities. nih.gov One derivative, 2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-ethylamido benzoic acid hydrazide, was particularly potent against a range of Gram-negative and Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values as low as 1.56 µg/mL against E. coli and L. monocytogenes. nih.govresearchgate.net Another compound from the same series showed exceptionally strong antifungal activity, with MICs of 0.78 µg/mL against Candida albicans and 0.097 µg/mL against Aspergillus flavus. nih.govresearchgate.net

The proposed mechanisms for such antimicrobial quinolines and their analogs often involve the disruption of essential bacterial processes. Some quinoline derivatives are known to inhibit bacterial DNA gyrase, an enzyme critical for DNA replication, thereby halting cell division. researchgate.netmdpi.com Other studies involving isatin–quinoline conjugates suggest a mechanism that involves the disruption and damage of the bacterial cell membrane, leading to cell death. nih.gov The presence of bromine atoms on the aromatic core likely enhances the lipophilicity of the molecule, facilitating its passage through the microbial cell wall and membrane to reach its intracellular target.

| Compound | Microorganism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound VIIa (Antibacterial) | E. coli (Gram-) | 1.56 | nih.gov |

| S. typhimurium (Gram-) | 3.125 | nih.gov | |

| P. aeruginosa (Gram-) | 25 | nih.gov | |

| L. monocytogenes (Gram+) | 1.56 | nih.gov | |

| S. aureus (Gram+) | 25 | nih.gov | |

| B. cereus (Gram+) | 25 | nih.gov | |

| Compound VIIc (Antifungal) | C. albicans | 0.78 | nih.gov |

| A. flavus | 0.097 | nih.gov |

Biophysical Studies of Compound-Biomolecule Interactions (e.g., protein binding)

Biophysical studies provide fundamental insights into how a compound interacts with its biological targets at a molecular level. While direct biophysical data for this compound is scarce, studies on related quinolines reveal common interaction modes.

The antimalarial activity of quinolines like chloroquine (B1663885) offers a classic model. Biophysical and in vivo studies have shown that bromoquine, a bromo analog of chloroquine, functions by capping hemozoin crystals within the parasite's digestive vacuole. pnas.org The drug molecule has a high affinity to complex with free heme, and this complex is driven toward the lipid membrane of the vacuole. pnas.org This demonstrates the ability of a bromo-quinoline structure to engage in specific interactions with porphyrin systems and lipid interfaces.

Molecular docking studies, a computational biophysical technique, have been widely used to predict the binding of quinoline derivatives to protein targets. These studies suggest that the quinoline ring often engages in π-π stacking interactions with aromatic amino acid residues (e.g., Tyrosine, Phenylalanine) in the active site of proteins like the c-Met kinase. mdpi.com Additionally, the nitrogen atom of the quinoline ring can act as a hydrogen bond acceptor, forming crucial interactions that stabilize the ligand-protein complex. mdpi.com For example, docking of quinoline-8-sulfonamides into the pyruvate (B1213749) kinase M2 (PKM2) protein showed the quinoline moiety sitting on a flat, apolar surface defined by residues such as Phe26 and Leu394. nih.gov

Furthermore, experimental biophysical techniques have shown that even simple quinoline-containing molecules can interact with proteins. A study on the food dye quinoline yellow demonstrated that it could stimulate the fibrillation of the whey protein α-lactalbumin through a combination of electrostatic and hydrophobic interactions, leading to conformational changes in the protein's secondary structure. nih.gov This highlights the intrinsic potential of the quinoline scaffold to bind to proteins and modulate their structure and function.

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

While classical methods for quinoline (B57606) synthesis, such as the Skraup, Doebner-von Miller, and Friedländer reactions, have been foundational, future research will likely focus on developing more efficient and environmentally benign synthetic pathways for 6,8-Dibromo-3-methyl-2-phenylquinoline. tandfonline.comijpsjournal.comresearchgate.net The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency. nih.govrsc.org

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, improved purity. | Optimization of reaction conditions (temperature, time, power). |

| Ultrasound-Promoted Reactions | Enhanced reaction rates, milder conditions. | Investigation of sonochemical effects on reaction pathways. |

| Nanocatalysis | High catalytic activity, recyclability, high selectivity. acs.org | Development of novel nanocatalysts specific for quinoline synthesis. |

| Multicomponent Reactions | High atom economy, reduced waste, simplified procedures. researchgate.net | Design of new one-pot syntheses for substituted quinolines. |

| Green Solvents | Reduced environmental impact, improved safety. tandfonline.com | Exploration of water, ethanol, and ionic liquids as reaction media. |

Exploration of Advanced Functionalization Strategies for Enhanced Properties

The functionalization of the quinoline core is a powerful strategy for modulating the physicochemical and biological properties of the resulting derivatives. nih.govrsc.org For this compound, the bromine atoms at the 6 and 8 positions serve as versatile handles for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions would allow for the introduction of a wide array of substituents, including aryl, alkyl, and alkynyl groups, thereby enabling the synthesis of a library of novel derivatives with potentially enhanced properties.

A particularly promising area for future research is the application of C-H activation strategies. nih.govacs.org This approach allows for the direct functionalization of carbon-hydrogen bonds, which are ubiquitous in organic molecules, offering a more atom-economical and efficient alternative to traditional cross-coupling methods that require pre-functionalized starting materials. nih.gov The development of regioselective C-H functionalization methods for the quinoline scaffold would be a significant advancement. nih.gov Photocatalysis, particularly using visible light, is another emerging technique that could be employed for the functionalization of this compound under mild and environmentally friendly conditions. mdpi.comnih.gov

| Functionalization Technique | Target Position(s) | Potential New Properties |

| Suzuki Coupling | C6, C8 | Modified electronic properties, enhanced biological activity. |

| Heck Coupling | C6, C8 | Introduction of alkenyl groups for polymerization or further modification. |

| C-H Activation | Various positions on the quinoline and phenyl rings | Increased molecular complexity, fine-tuning of properties. nih.gov |

| Visible-Light Photocatalysis | Various positions | Mild and selective functionalization. mdpi.comnih.gov |

In-depth Computational Modeling for Predictive Design and Mechanistic Insights

Computational chemistry offers powerful tools for predicting the properties and behavior of molecules, thereby guiding experimental efforts and accelerating the discovery process. researchgate.netmdpi.com For this compound, quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to investigate its electronic structure, molecular geometry, and spectroscopic properties. niscpr.res.inarabjchem.orgbohrium.comphyschemres.org These calculations can provide insights into the molecule's reactivity and help to predict the outcomes of various chemical reactions.

Molecular docking studies can be used to predict the binding affinity and mode of interaction of this compound and its derivatives with specific biological targets, such as enzymes or receptors. nih.govtubitak.gov.trresearchgate.net This information is invaluable for the rational design of new therapeutic agents. researchgate.net Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies can be performed to establish a correlation between the structural features of a series of quinoline derivatives and their biological activity. mdpi.comnih.gov This can aid in the design of new compounds with improved potency and selectivity. Molecular dynamics simulations can provide a deeper understanding of the dynamic behavior of the molecule and its interactions with its environment over time. mdpi.comarabjchem.org

| Computational Method | Application | Predicted Outcomes |

| Density Functional Theory (DFT) | Electronic structure, reactivity. arabjchem.orgphyschemres.org | Spectroscopic data, reaction mechanisms. |

| Molecular Docking | Ligand-protein binding. nih.govtubitak.gov.trresearchgate.net | Binding affinity, interaction modes. |

| QSAR | Structure-activity relationships. mdpi.comnih.gov | Prediction of biological activity for new derivatives. |

| Molecular Dynamics (MD) | Dynamic behavior and interactions. mdpi.comarabjchem.org | Conformational changes, binding stability. |

Integration of this compound into Multicomponent Systems for Emerging Applications

The unique photophysical and electronic properties of quinoline derivatives make them attractive candidates for incorporation into advanced materials and multicomponent systems. Future research could explore the integration of this compound into organic light-emitting diodes (OLEDs), where quinoline-based materials have shown promise as electron transporters and emitters. The bromine substituents could be leveraged to tune the emission color and improve device efficiency.

Another exciting avenue is the use of this compound as a building block in supramolecular chemistry. The quinoline nitrogen can act as a hydrogen bond acceptor or a coordination site for metal ions, enabling the construction of complex, self-assembled architectures such as metal-organic frameworks (MOFs) or supramolecular polymers. These materials could find applications in areas such as gas storage, catalysis, and sensing. The development of quinoline-based chemosensors for the detection of specific ions or molecules is also a viable research direction. bohrium.com

Expanding Mechanistic Biological Investigations on Specific Molecular Pathways

Quinoline derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. ijresm.comnih.govresearchgate.netbiointerfaceresearch.comnih.govnih.gov Many of these effects are mediated through interactions with specific molecular pathways. nih.gov A crucial future research direction will be to elucidate the precise mechanisms of action of this compound and its derivatives.

Given that many quinoline-based compounds act as kinase inhibitors, a key area of investigation would be to screen this compound against a panel of protein kinases to identify potential targets. nih.govresearchgate.netresearchgate.netmdpi.com Subsequent studies could then focus on validating these targets and elucidating the downstream signaling pathways that are affected. The role of the bromine atoms in influencing the biological activity and target selectivity should also be systematically investigated through structure-activity relationship (SAR) studies. benthamdirect.comresearchgate.netresearchgate.net Understanding the molecular basis of the biological effects of this compound will be essential for its potential translation into therapeutic applications.

| Research Area | Investigated Target/Pathway | Potential Therapeutic Application |

| Kinase Inhibition | Screening against various protein kinases. nih.govresearchgate.net | Anticancer therapy. researchgate.net |

| DNA Intercalation | Assessment of binding to DNA. | Antimicrobial or anticancer agents. |

| Enzyme Inhibition | Targeting specific enzymes involved in disease. | Various therapeutic areas. |

| Receptor Modulation | Investigating interactions with cell surface or nuclear receptors. | Treatment of metabolic or inflammatory diseases. |

Q & A

Basic: What are the common synthetic routes for 6,8-Dibromo-3-methyl-2-phenylquinoline, and how can purity be optimized?

Methodological Answer:

The compound is typically synthesized via cyclization reactions using halogenated intermediates. For example, iodine-mediated cyclization of substituted anilines in methanol under reflux conditions (65% yield) is a documented approach . Key steps include:

- Precursor Preparation : Start with brominated quinoline derivatives (e.g., 3-methyl-2-phenylquinoline) and brominate at positions 6 and 8 using bromine or N-bromosuccinimide (NBS) in dichloromethane.

- Purification : Flash chromatography (silica gel, ethyl acetate/cyclohexane gradients) followed by recrystallization (pentane/ethyl acetate) ensures >95% purity. Characterization via -NMR and X-ray crystallography is critical to confirm regioselectivity .

Basic: How is crystallographic refinement performed for this compound?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELXL for refinement:

- Data Collection : Collect high-resolution data (e.g., Mo-Kα radiation, λ = 0.71073 Å) at 296 K.

- Refinement Parameters : Apply anisotropic displacement parameters for non-H atoms. For H-atoms, use riding models (C–H = 0.93–0.96 Å) with . Final R-factors should be <0.05 .

- Validation : Check for residual electron density peaks (<0.5 eÅ) and geometric outliers (e.g., bond angles within 2σ of expected values).

Advanced: How to resolve contradictions between spectroscopic data and crystallographic results for this compound?

Methodological Answer:

Contradictions may arise from polymorphism or dynamic effects in solution vs. solid state.

- Step 1 : Verify sample purity via HPLC-MS and compare with SC-XRD data. Impurities (e.g., unreacted brominated precursors) can skew NMR results .

- Step 2 : Perform DFT calculations (e.g., Gaussian 16) to model solution-state conformations. Compare computed -NMR shifts with experimental data.

- Step 3 : Use variable-temperature NMR to detect conformational flexibility. For example, non-planar quinoline rings in crystals (r.m.s. deviation = 0.0888 Å ) may adopt planar geometries in solution due to reduced steric hindrance.

Advanced: What intermolecular interactions stabilize the crystal lattice of this compound?

Methodological Answer:

The lattice is stabilized via halogen bonding and π-π stacking:

- Halogen Bonds : Br···Br interactions (3.4–3.6 Å) and Br···O/N contacts contribute to dimer formation .

- Hydrogen Bonding : C–H···O/N interactions (2.5–2.8 Å) create infinite chains along specific crystallographic axes (e.g., [001]) .

- π-π Stacking : Face-to-face stacking of phenyl/quinoline rings (centroid distances: 3.7–4.1 Å) enhances thermal stability. Use Mercury or OLEX2 to visualize packing motifs .

Advanced: How does the bromine substitution pattern influence biological activity in quinoline derivatives?

Methodological Answer:

Bromine at positions 6 and 8 enhances lipophilicity and binding affinity to hydrophobic enzyme pockets:

- Structure-Activity Relationship (SAR) : Bromine increases steric bulk, which can block metabolic degradation (e.g., cytochrome P450 inhibition). Compare with chloro/methoxy analogues .

- Electron-Withdrawing Effects : Bromine’s -I effect polarizes the quinoline ring, enhancing interactions with nucleophilic residues (e.g., serine in proteases).

- Experimental Validation : Test against bacterial models (e.g., S. aureus) using MIC assays. Brominated derivatives often show 2–4x higher activity than non-halogenated counterparts .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : - and -NMR (CDCl) to confirm substitution patterns. Key signals: aromatic protons (δ 7.2–8.5 ppm), methyl groups (δ 2.4–2.6 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H], m/z ~400–410) and bromine isotope patterns.

- IR Spectroscopy : C–Br stretches (500–600 cm) and quinoline ring vibrations (1600–1650 cm) .

Advanced: How to design a stability study for this compound under varying pH conditions?

Methodological Answer:

- Experimental Setup : Prepare buffered solutions (pH 1–13) and incubate the compound at 37°C. Withdraw aliquots at 0, 24, 48, and 72 hours.

- Analytical Methods : Use HPLC with a C18 column (gradient: acetonitrile/water) to monitor degradation products.

- Kinetic Analysis : Calculate degradation rate constants () and half-life () using first-order models. Brominated quinolines typically show maximal stability at pH 7–9 due to reduced hydrolytic cleavage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.